Dexmecamylamine Hydrochloride

Description

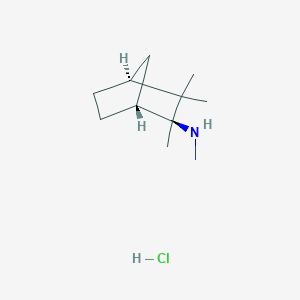

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GSTSRXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107596-30-5 | |

| Record name | Dexmecamylamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dexmecamylamine Hydrochloride

Executive Summary: Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a potent, non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its mechanism of action is primarily defined by its function as an open-channel blocker, physically occluding the ion pore of nAChRs upon their activation by an agonist. This action is voltage-dependent and demonstrates some selectivity across various nAChR subtypes, with a notable impact on α4β2* and α7* receptors, which are predominant in the central nervous system.[1][3] This antagonism modulates downstream neurotransmitter systems, underpinning its investigation for neuropsychiatric disorders, including depression.[1][2] This document provides a detailed examination of its molecular interactions, quantitative pharmacological parameters, and the experimental protocols used for its characterization.

Core Mechanism of Action: Non-Competitive Open-Channel Blockade

Dexmecamylamine exerts its antagonistic effect not by competing with acetylcholine (ACh) or other nicotinic agonists at the receptor binding site, but by binding to a distinct site located within the ion channel pore of the nAChR.[1] This mode of inhibition is characterized by the following key features:

-

Agonist-Dependence: The binding site for dexmecamylamine is only accessible when the nAChR is in its open conformation, a state induced by the binding of an agonist like acetylcholine or nicotine.[3] In the absence of an agonist, when the channel is closed, dexmecamylamine cannot access its binding site and therefore has no effect.[3]

-

Channel Occlusion: Once bound within the pore, the dexmecamylamine molecule physically obstructs the flow of ions (primarily Na⁺ and Ca²⁺) through the channel, thereby preventing the depolarization of the postsynaptic membrane.

-

Voltage-Dependence: The blockade is voltage-dependent. The antagonist, being a charged molecule, is more readily driven into or expelled from the channel based on the membrane potential. Depolarization of the membrane can facilitate the unbinding of dexmecamylamine, relieving the block, but only if an agonist is also present to promote channel opening.[3][4]

-

"Trapping" Mechanism: Following the initial block, the receptor can transition to a closed or desensitized state, effectively "trapping" the dexmecamylamine molecule within the pore.[3] This contributes to a long-lasting and slowly reversible inhibition.[3]

This non-competitive mechanism is supported by functional assays where increasing concentrations of the agonist cannot surmount the blockade produced by dexmecamylamine.[4]

Caption: Dexmecamylamine blocks the open nAChR ion channel, preventing ion influx.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity

Dexmecamylamine is a non-selective antagonist but displays varied potency across different nAChR subtypes.[2] Its effects in the central nervous system are believed to be primarily mediated through its interaction with the most abundant subtypes in the brain, including α4β2* and α7 nAChRs.[1][5] The antagonism of these specific subtypes is linked to its potential antidepressant and anxiolytic effects.[1] Racemic mecamylamine has been shown to inhibit α3β4, α4β2, α3β2, and α7 receptors with varying IC₅₀ values. The S-(+)-enantiomer (dexmecamylamine) is understood to be responsible for most of the antidepressant activity demonstrated by the racemic mixture.[1]

Stereoselectivity of Mecamylamine Enantiomers

Dexmecamylamine (S-(+)-mecamylamine) and its counterpart, R-(-)-mecamylamine, exhibit distinct pharmacological profiles. Preclinical studies have shown that the S-(+) enantiomer is more potent in producing antidepressant and anxiolytic effects in animal models compared to the R-(-) enantiomer.[1] Molecular modeling and NMR studies reveal that the two enantiomers bind with different orientations and interact with different amino acid residues within the transmembrane domain of the α4β2 nAChR.[6][7] For instance, within the (α4)₂(β2)₃ receptor stoichiometry, S-(+)-mecamylamine interacts with specific luminal sites that are not the primary targets for the R-(-)-enantiomer.[6][7] This differential binding at a molecular level likely underlies the observed functional and therapeutic differences between the stereoisomers.[6]

Downstream Neurochemical Effects

By blocking nAChRs on presynaptic terminals, dexmecamylamine modulates the release of several key neurotransmitters. Nicotinic receptors are known to facilitate the release of dopamine, serotonin (5-HT), and glutamate. Dexmecamylamine's antagonism of these receptors can therefore alter the activity of these neurotransmitter systems. For example, studies have shown that S-(+)-mecamylamine is more effective than the R-(-) enantiomer at increasing the firing frequency of serotonergic neurons in the dorsal raphe nucleus, an effect relevant to its antidepressant potential.[8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for mecamylamine (racemic unless otherwise specified), the parent compound of dexmecamylamine.

Table 1: Inhibitory Concentrations (IC₅₀) at Various nAChR Subtypes

| Receptor Subtype | IC₅₀ Value | Species/System | Reference |

|---|---|---|---|

| Neuronal nAChRs | 0.34 µM | Rat Chromaffin Cells | [3] |

| α3β4 | 640 nM | Recombinant | |

| α4β2 | 2.5 µM | Recombinant | |

| α3β2 | 3.6 µM | Recombinant |

| α7 | 6.9 µM | Recombinant | |

Table 2: Radioligand Binding Parameters for [³H]-Mecamylamine

| Parameter | Value | Preparation | Reference |

|---|---|---|---|

| Kd (Affinity) | 1.27 ± 0.18 µM | Rat Brain Membranes | [4] |

| Bmax (Receptor Density) | 2.92 ± 0.93 pM/mg protein | Rat Brain Membranes |[4] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of dexmecamylamine for specific nAChR subtypes by measuring its ability to compete with a known radioligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the target nAChR subtype in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate binding buffer (e.g., 50 mM Tris, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.[4][9]

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer for total binding, or 50 µL of a high concentration of a non-labeled ligand (e.g., 500 µM mecamylamine) for non-specific binding.[4]

-

50 µL of various concentrations of the test compound (Dexmecamylamine Hydrochloride).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [³H]-mecamylamine), typically at or near its Kd value.[4]

-

100 µL of the membrane preparation (containing 50-150 µg of protein).[4][9]

-

-

Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[4][9]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethylenimine).[4][9]

-

Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[9]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[4]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of dexmecamylamine to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Caption: A stepwise process for determining drug binding affinity via radioligand assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to functionally characterize the inhibitory effect of dexmecamylamine on nAChRs expressed in a heterologous system, such as Xenopus oocytes.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the specific α and β subunits of the nAChR subtype of interest.

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard external solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).[10]

-

Impale the oocyte with two microelectrodes filled with a high-salt solution (e.g., 3 M KCl), one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential, typically -70 mV.[11]

-

-

Drug Application and Data Acquisition:

-

Establish a baseline response by applying a specific concentration of an agonist (e.g., acetylcholine at its EC₂₀ or EC₅₀) for a short duration (e.g., 10-15 seconds) and record the resulting inward current.[10][11]

-

Wash the chamber with the external solution until the current returns to baseline.

-

To test for antagonism, pre-incubate the oocyte with a specific concentration of Dexmecamylamine Hydrochloride for a set period (e.g., 2-5 minutes).[11]

-

During the continued presence of dexmecamylamine, co-apply the same concentration of agonist and record the inhibited current response.

-

Repeat this process for a range of dexmecamylamine concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of each concentration of dexmecamylamine.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of dexmecamylamine and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

-

To test for voltage dependence, repeat the experiment at different holding potentials.

-

Caption: Workflow for assessing ion channel modulation using voltage clamp electrophysiology.

References

- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular interactions between mecamylamine enantiomers and the transmembrane domain of the human α4β2 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexmecamylamine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. jneurosci.org [jneurosci.org]

- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-(+)-Mecamylamine Hydrochloride: A Neuronal Nicotinic Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-Mecamylamine hydrochloride, also known as Dexmecamylamine or TC-5214, is the S-enantiomer of the non-selective, non-competitive nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine.[1][2][3] It has garnered significant interest in the field of neuroscience and drug development due to its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD).[1][2][4][5] This technical guide provides a comprehensive overview of S-(+)-Mecamylamine hydrochloride, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.

Mecamylamine and its enantiomers act as open-channel blockers of nAChRs, binding to a site within the ion channel pore to prevent the influx of cations.[6] This non-competitive mechanism of action distinguishes it from competitive antagonists that bind to the acetylcholine binding site. S-(+)-Mecamylamine has been shown to have a distinct pharmacological profile compared to its R-(-)-enantiomer, with a slower dissociation rate from certain nAChR subtypes, which may contribute to its therapeutic efficacy and side-effect profile.[7]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride |

| Synonyms | Dexmecamylamine hydrochloride, TC-5214 |

| Molecular Formula | C₁₁H₂₂ClN |

| Molecular Weight | 203.75 g/mol |

| CAS Number | 107596-30-5 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and DMSO |

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for S-(+)-Mecamylamine and related compounds, providing insights into their potency and selectivity across various nAChR subtypes.

Table 1: Inhibitory Potency (IC₅₀) of Mecamylamine Enantiomers at Human nAChR Subtypes

| nAChR Subtype | S-(+)-Mecamylamine (TC-5214) IC₅₀ (µM) | R-(-)-Mecamylamine IC₅₀ (µM) | Racemic Mecamylamine IC₅₀ (µM) | Assay Conditions | Reference |

| α3β4 | 0.2 - 0.6 | 0.05 - 0.4 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |

| α4β2 | 0.5 - 3.2 | 0.5 - 1.7 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |

| α7 | 1.2 - 4.6 | 2.2 - 5.8 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |

| α1β1γδ (muscle) | 0.6 - 2.2 | 0.3 - 1.1 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |

Note: Data is presented as a range from the cited source.

Table 2: Binding Affinity (Kᵢ) of Mecamylamine Enantiomers

| Ligand | Receptor/Tissue | Radioligand | Kᵢ (µM) | Assay Conditions | Reference |

| S-(+)-Mecamylamine | hα4β2 (resting/κ-BTx-bound) | [³H]imipramine | 203 ± 35 | Competition Binding | [9] |

| S-(+)-Mecamylamine | hα4β2 (desensitized/epibatidine-bound) | [³H]imipramine | 223 ± 32 | Competition Binding | [9] |

| R-(-)-Mecamylamine | hα4β2 (resting/κ-BTx-bound) | [³H]imipramine | 154 ± 23 | Competition Binding | [9] |

| R-(-)-Mecamylamine | hα4β2 (desensitized/epibatidine-bound) | [³H]imipramine | 360 ± 59 | Competition Binding | [9] |

| Racemic Mecamylamine | Rat Brain Membranes | [³H]mecamylamine | 1.53 ± 0.33 | Competition Binding | [10] |

| S-(+)-Mecamylamine | Rat Brain Membranes | [³H]mecamylamine | 2.92 ± 1.48 | Competition Binding | [10] |

| R-(-)-Mecamylamine | Rat Brain Membranes | [³H]mecamylamine | 2.61 ± 0.81 | Competition Binding | [10] |

Note: Kᵢ values represent the mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of S-(+)-Mecamylamine hydrochloride and other nAChR modulators.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., S-(+)-Mecamylamine) for a specific nAChR subtype.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR of interest.

-

Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine, [³H]Cytisine).

-

Test compound (S-(+)-Mecamylamine hydrochloride).

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or unlabeled mecamylamine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Wash Buffer (ice-cold Assay Buffer).

-

96-well filter plates (e.g., GF/B or GF/C pre-soaked in 0.3-0.5% polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer and finally resuspend in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + High concentration of non-specific binding control.

-

Competition: Membranes + Radioligand + Serial dilutions of the test compound (S-(+)-Mecamylamine).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of S-(+)-Mecamylamine on the function of nAChRs by recording ion channel currents.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells, or primary neurons).

-

Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH 7.4).

-

Internal (pipette) solution (e.g., containing KCl or CsF, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).

-

Agonist solution (e.g., Acetylcholine or Nicotine).

-

Test compound solution (S-(+)-Mecamylamine hydrochloride).

Procedure:

-

Cell Preparation: Plate cells on coverslips a few days prior to recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, allowing electrical and molecular access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV or -70 mV).

-

Apply the agonist for a short duration to evoke an inward current through the nAChRs. Record the baseline response.

-

Pre-incubate the cell with the test compound (S-(+)-Mecamylamine) for a defined period.

-

Co-apply the agonist and the test compound and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of the test compound.

-

Calculate the percentage of inhibition caused by the test compound.

-

To determine the IC₅₀, test a range of concentrations of the test compound and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a dose-response curve.

-

Signaling Pathways and Experimental Workflows

S-(+)-Mecamylamine, by blocking nAChRs, modulates several downstream signaling pathways crucial for neuronal function.

nAChR-Mediated Signaling Pathways

Activation of nAChRs, particularly α7 and α4β2 subtypes, leads to an influx of Ca²⁺, which acts as a second messenger to trigger multiple intracellular signaling cascades.[12] These pathways are involved in synaptic plasticity, cell survival, and gene expression. S-(+)-Mecamylamine's antagonistic action at these receptors can inhibit these downstream effects.

Caption: nAChR signaling and its inhibition by S-(+)-Mecamylamine.

Experimental Workflow for nAChR Antagonist Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a potential nAChR antagonist like S-(+)-Mecamylamine.

Caption: Workflow for nAChR antagonist characterization.

Logical Relationship of Mecamylamine's Action on the ERK/MAPK Pathway

Nicotine-induced activation of nAChRs can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Mecamylamine can block this effect.

Caption: S-(+)-Mecamylamine's inhibition of the ERK/MAPK pathway.

Conclusion

S-(+)-Mecamylamine hydrochloride is a valuable pharmacological tool and a promising therapeutic candidate. Its distinct profile as a non-competitive nAChR antagonist with stereospecific properties warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering key quantitative data, detailed experimental protocols, and a clear visualization of the molecular pathways involved in its mechanism of action. A thorough understanding of its pharmacology is essential for the rational design of future studies and the development of novel therapeutics targeting the nicotinic cholinergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(+)-mecamylamine (TC-5214): a neuronal nicotinic receptor modulator enters phase III trials as an adjunct treatment for Major Depressive Disorder (MDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dexmecamylamine: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmecamylamine, also known as TC-5214, is the (S)-(+)-enantiomer of mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Originally developed from its racemic parent compound, which was used as an antihypertensive agent, dexmecamylamine has been investigated for its therapeutic potential in neuropsychiatric disorders, most notably as an adjunct treatment for major depressive disorder (MDD).[2][3] Its ability to cross the blood-brain barrier and modulate central nAChR activity at doses lower than those causing significant peripheral side effects has made it a subject of considerable interest in neuropharmacology.[1] This technical guide provides an in-depth overview of dexmecamylamine's mechanism of action, its interaction with nAChR subtypes, relevant experimental protocols, and its effects on downstream signaling pathways.

Chemical and Physical Properties

Dexmecamylamine hydrochloride is a low molecular weight, basic compound that is freely soluble in water.[2]

| Property | Value | Reference |

| Chemical Name | (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride | [3] |

| Molecular Formula | C₁₁H₂₁N · HCl | [2] |

| Molecular Weight | 167.3 g/mol (free base), 203.8 g/mol (HCl salt) | [2] |

| pKa | 11.5 | [2] |

Mechanism of Action

Dexmecamylamine functions as a non-competitive antagonist of nAChRs.[1] This mechanism involves the blockade of the open ion channel of the receptor, thereby preventing the influx of cations and subsequent neuronal depolarization.[1][4] This mode of action is distinct from competitive antagonists, which bind to the acetylcholine binding site. The non-competitive nature of dexmecamylamine's antagonism is supported by Schild analysis, which demonstrates a non-parallel shift in the agonist concentration-response curve and a slope different from unity.[1] Furthermore, its inhibitory effect is voltage-dependent, a characteristic feature of open-channel blockers.[5][6] Studies on mecamylamine have shown that it binds within the pore of the nAChR in its open conformational state.[1] Dexmecamylamine, as the S-(+)-enantiomer, has been observed to dissociate more slowly from α4β2 and α3β4 nAChRs compared to its R-(-)-enantiomer.[5]

Quantitative Data: Potency and Pharmacokinetics

The inhibitory potency of dexmecamylamine has been characterized across several nAChR subtypes. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of Dexmecamylamine at Human nAChR Subtypes

| nAChR Subtype | IC₅₀ (µM) | Reference |

| α3β4 | 0.2–0.6 | [7] |

| α4β2 | 0.5–3.2 | [7] |

| α7 | 1.2–4.6 | [7] |

| α1β1γδ (muscle-type) | 0.6–2.2 | [7] |

Table 2: Pharmacokinetic Parameters of Dexmecamylamine in Humans

| Parameter | Value | Condition | Reference |

| Elimination | Almost completely via kidneys (>90% unchanged) | Healthy volunteers | [8] |

| Effect of Renal Impairment | Increased AUC, prolonged elimination half-life, decreased clearance | Moderate renal impairment vs. normal renal function | [8] |

| Absorption | First-order with lag time | Healthy volunteers and MDD patients | [9] |

| Distribution | Central volume of distribution influenced by body weight | Healthy volunteers and MDD patients | [9] |

| Clearance | Influenced by creatinine clearance | Healthy volunteers and MDD patients | [9] |

| Plasma Protein Binding | 15–44% | Human plasma (0.1 to 10 µM) | [3] |

Experimental Protocols

The characterization of dexmecamylamine as a nAChR antagonist involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

-

Objective: To measure the displacement of a specific radioligand from nAChRs by dexmecamylamine.

-

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 or CHO cells).

-

Radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [³H]methyllycaconitine for α7).

-

Dexmecamylamine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂).

-

Non-specific binding control (e.g., high concentration of nicotine or epibatidine).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of dexmecamylamine in the assay buffer.

-

Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of dexmecamylamine that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional inhibition of nAChR ion channel activity.

-

Objective: To determine the IC₅₀ of dexmecamylamine for the inhibition of agonist-induced currents in oocytes expressing specific nAChR subtypes.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits (e.g., human α4 and β2).

-

Recording solution (e.g., Ba²⁺ Ringer's solution).

-

Agonist solution (e.g., acetylcholine).

-

Dexmecamylamine solutions.

-

Voltage-clamp amplifier and data acquisition system.

-

-

Procedure:

-

Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist to elicit an inward current.

-

After a washout period, co-apply the agonist with varying concentrations of dexmecamylamine and measure the resulting current.

-

Determine the concentration of dexmecamylamine that inhibits 50% of the agonist-induced current (IC₅₀).

-

Calcium Influx Assay using FLIPR

This high-throughput screening assay measures changes in intracellular calcium concentration upon nAChR activation.

-

Objective: To assess the inhibitory effect of dexmecamylamine on agonist-induced calcium influx in cells expressing nAChRs.

-

Materials:

-

CHO or HEK293 cells stably expressing the nAChR subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist solution (e.g., nicotine).

-

Dexmecamylamine solutions.

-

Fluorometric Imaging Plate Reader (FLIPR).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of dexmecamylamine.

-

Place the plate in the FLIPR instrument.

-

Add the agonist to all wells simultaneously and measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Determine the concentration of dexmecamylamine that inhibits 50% of the agonist-induced calcium influx (IC₅₀).

-

Downstream Signaling Pathways

The antagonism of nAChRs by dexmecamylamine is expected to modulate several downstream signaling pathways. While direct studies on dexmecamylamine's effects on these pathways are limited, inferences can be drawn from the known signaling cascades associated with the nAChR subtypes it inhibits, particularly the α4β2 and α7 subtypes.

Activation of nAChRs, especially the α7 subtype, leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and synaptic plasticity. By blocking Ca²⁺ influx through nAChRs, dexmecamylamine would be expected to inhibit the activation of these pro-survival and pro-plasticity pathways.

Additionally, nAChR activation can influence the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in learning, memory, and neuronal plasticity. The blockade of nAChRs by dexmecamylamine could therefore lead to a reduction in CREB phosphorylation and subsequent changes in gene expression.

Synthesis

A detailed, step-by-step enantioselective synthesis for S-(+)-mecamylamine has not been extensively published in readily available literature. However, general approaches to the synthesis of mecamylamine and its analogues have been described. These typically involve the reductive amination of camphor derivatives. The enantioselective synthesis would likely involve the use of a chiral auxiliary or a chiral catalyst to achieve the desired stereochemistry at the C2 position of the bicyclo[2.2.1]heptane core.

Therapeutic Applications and Future Directions

Dexmecamylamine was primarily investigated as an adjunctive therapy for major depressive disorder.[2] The rationale was based on the "cholinergic hypothesis of depression," which suggests that a hypercholinergic state may contribute to depressive symptoms.[3] By acting as a nAChR antagonist, dexmecamylamine was thought to rebalance cholinergic neurotransmission. While it showed some promise in early clinical trials, later Phase III studies did not consistently meet their primary endpoints.[10][11]

Despite the outcomes in MDD trials, the unique pharmacological profile of dexmecamylamine as a non-competitive nAChR antagonist warrants further investigation for other neurological and psychiatric conditions where nAChR modulation may be beneficial. Its activity at various nAChR subtypes, including those involved in cognition, addiction, and inflammation, suggests a broader potential therapeutic landscape. Future research could focus on its efficacy in smoking cessation, cognitive disorders, and inflammatory conditions.

Conclusion

Dexmecamylamine is a well-characterized non-competitive antagonist of nicotinic acetylcholine receptors with a distinct pharmacological profile. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its potency and pharmacokinetics, detailed experimental protocols for its characterization, and an outline of its effects on downstream signaling pathways. This information serves as a valuable resource for researchers and drug development professionals interested in the further study and potential therapeutic application of this compound.

References

- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of TC-5214, a nicotinic channel modulator, in phase I and II clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Dexmecamylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmecamylamine Hydrochloride, the S-(+)-enantiomer of Mecamylamine Hydrochloride, is a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a detailed overview of the known chemical and physical properties of Dexmecamylamine Hydrochloride. It includes a summary of available quantitative data, general experimental protocols for determining key physicochemical parameters, and a visualization of its primary mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound.

Chemical and Physical Properties

Dexmecamylamine Hydrochloride is a white to off-white solid. It is the hydrochloride salt of Dexmecamylamine, a synthetic bicyclic amine. The following tables summarize the key chemical and physical properties of Dexmecamylamine Hydrochloride. It is important to note that experimentally determined values for some properties, such as melting point and pKa, are not consistently reported in publicly available literature.

Table 1: Chemical Properties of Dexmecamylamine Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | (1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride | |

| Synonyms | S-(+)-Mecamylamine hydrochloride, TC-5214 hydrochloride | |

| Molecular Formula | C₁₁H₂₂ClN | |

| Molecular Weight | 203.75 g/mol | |

| CAS Number | 107596-30-5 | |

| Structure | ||

Table 2: Physical Properties of Dexmecamylamine Hydrochloride

| Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Melting Point | Data not available in publicly accessible literature. The melting point of the racemic mixture, Mecamylamine, is reported as 249 °C with decomposition. | |

| Solubility | Water: Soluble. Ethanol: Soluble. DMSO: Soluble. Chloroform: Slightly soluble. Methanol: Slightly soluble. Quantitative solubility data is not consistently available in public literature. | |

| pKa | Data not available in publicly accessible literature. |

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid amine hydrochloride can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Dexmecamylamine Hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Replicate Measurements: The determination should be repeated at least twice to ensure accuracy.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Dexmecamylamine Hydrochloride in various solvents can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of Dexmecamylamine Hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of Dexmecamylamine Hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of Dexmecamylamine Hydrochloride can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of Dexmecamylamine Hydrochloride is dissolved in a known volume of water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is in its ionized form.

Mechanism of Action and Signaling Pathway

Dexmecamylamine acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The binding of the endogenous neurotransmitter, acetylcholine (ACh), to nAChRs normally leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization and signal propagation.

As a non-competitive antagonist, Dexmecamylamine is thought to block the nAChR channel pore, thereby preventing ion flow even when ACh is bound to the receptor. This blockade inhibits the excitatory effects of acetylcholine, leading to a modulation of cholinergic neurotransmission.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic action of Dexmecamylamine on a generic nicotinic acetylcholine receptor.

Caption: Antagonistic action of Dexmecamylamine on nAChRs.

Experimental Workflow Visualization

The following diagram outlines a general workflow for characterizing the physicochemical properties of Dexmecamylamine Hydrochloride.

Caption: General workflow for physicochemical characterization.

Conclusion

An In-depth Technical Guide to the Stereoisomers of Mecamylamine and their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has a rich history, initially as an antihypertensive agent and more recently as a tool in addiction and central nervous system (CNS) disorder research.[1] Commercially available as a racemic mixture, the pharmacological properties of its individual stereoisomers, (S)-mecamylamine and (R)-mecamylamine, have garnered significant attention for their potential therapeutic advantages. This technical guide provides a comprehensive overview of the pharmacological profiles of these stereoisomers, detailing their interactions with various nAChR subtypes, outlining key experimental protocols for their evaluation, and illustrating the downstream signaling consequences of their actions.

Introduction

Mecamylamine's ability to cross the blood-brain barrier allows it to act on central nAChRs, making it a valuable compound for investigating the role of these receptors in various physiological and pathological processes.[1] While the racemic mixture has shown efficacy in certain applications, the differential pharmacology of its enantiomers presents an opportunity for developing more targeted therapeutics with potentially improved side-effect profiles. This guide will delve into the nuanced differences between (S)- and (R)-mecamylamine, providing the detailed information necessary for researchers and drug development professionals to advance their work in this area.

Pharmacological Properties of Mecamylamine Stereoisomers

The primary mechanism of action for both mecamylamine stereoisomers is non-competitive antagonism of nAChRs. This means they block the receptor's ion channel rather than competing with acetylcholine for the binding site.[1] While early studies sometimes suggested a competitive mechanism, the inability to fully reverse agonist-induced receptor activation with washout confirmed their non-competitive nature.

Quantitative Analysis of nAChR Subtype Selectivity

While both stereoisomers exhibit broad antagonism across nAChR subtypes, subtle but significant differences in their potency and kinetics have been observed. Generally, there is little difference in the 50% inhibitory concentration (IC50) values between (S)- and (R)-mecamylamine for a given receptor subtype.[2] However, a key distinction lies in their dissociation rates (off-rates).

Table 1: Inhibitory Potency (IC50) of Racemic Mecamylamine at Various Human nAChR Subtypes

| nAChR Subtype | IC50 Value |

| α3β4 | 640 nM[3] |

| α4β2 | 2.5 µM[3] |

| α3β2 | 3.6 µM[3] |

| α7 | 6.9 µM[3] |

Note: While specific IC50 values for the individual stereoisomers are not always reported side-by-side, studies consistently indicate minimal differences in these values between the two.[2]

A more pronounced stereoselectivity is evident in the dissociation kinetics. (S)-(+)-mecamylamine has been shown to dissociate more slowly from α4β2 and α3β4 nAChR subtypes compared to (R)-(-)-mecamylamine.[2] This slower off-rate for the (S)-enantiomer at these key neuronal receptors could contribute to a more sustained antagonism in a therapeutic setting.

Conversely, muscle-type nAChRs appear to be more sensitive to (R)-(-)-mecamylamine than to the (S)-(+)-enantiomer.[2] This suggests that (S)-mecamylamine may have a more favorable therapeutic window, with a reduced likelihood of side effects associated with the blockade of neuromuscular transmission.

Allosteric Modulation

The pharmacological profile of (S)-mecamylamine is further complicated by reports of positive allosteric modulation at high-sensitivity α4β2 nAChRs. However, this finding has been a subject of debate, with some studies unable to reproduce this effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of mecamylamine stereoisomers.

Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes

This technique is crucial for determining the potency and mechanism of action of the stereoisomers at specific nAChR subtypes expressed in a controlled environment.

Objective: To measure the inhibition of acetylcholine (ACh)-evoked currents by (S)- and (R)-mecamylamine at specific human nAChR subtypes expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired human nAChR subunits (e.g., α4, β2)

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., ND96)

-

Acetylcholine (agonist)

-

(S)-mecamylamine and (R)-mecamylamine

Procedure:

-

Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline recording.

-

-

Agonist Application and Data Acquisition:

-

Apply a control concentration of ACh to elicit a baseline current response.

-

Wash the oocyte with recording solution until the current returns to baseline.

-

-

Antagonist Application:

-

Co-apply ACh with increasing concentrations of either (S)-mecamylamine or (R)-mecamylamine.

-

Record the peak inward current for each concentration.

-

-

Data Analysis:

-

Normalize the current responses in the presence of the antagonist to the control ACh response.

-

Plot the normalized response against the logarithm of the antagonist concentration to generate a concentration-response curve.

-

Calculate the IC50 value for each stereoisomer at the specific nAChR subtype.

-

Nicotine-Induced Locomotor Activity in Rodents

This in vivo assay assesses the ability of mecamylamine stereoisomers to block the behavioral effects of nicotine in a whole-animal model.

Objective: To compare the potency of (S)- and (R)-mecamylamine in antagonizing nicotine-induced hyperlocomotion in rats or mice.

Materials:

-

Adult male or female rats or mice

-

Nicotine solution (for subcutaneous injection)

-

(S)-mecamylamine and (R)-mecamylamine solutions

-

Open-field activity chambers equipped with photobeams

-

Data acquisition software

Procedure:

-

Animal Habituation: Acclimate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) on consecutive days prior to testing to reduce novelty-induced activity.

-

Drug Administration:

-

On the test day, administer a pre-determined dose of either (S)-mecamylamine, (R)-mecamylamine, or vehicle (e.g., saline) via intraperitoneal or subcutaneous injection.

-

After a specified pretreatment time (e.g., 15-30 minutes), administer a dose of nicotine known to induce hyperlocomotion.

-

-

Locomotor Activity Recording:

-

Immediately after the nicotine injection, place the animal in the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Quantify the locomotor activity for each treatment group.

-

Compare the nicotine-induced activity in the presence of each mecamylamine stereoisomer to the nicotine-only control group.

-

Determine the dose of each stereoisomer required to significantly reduce or block the nicotine effect.

-

Signaling Pathways and Mechanisms

The antagonism of nAChRs by mecamylamine stereoisomers disrupts the normal downstream signaling cascades initiated by acetylcholine or nicotine.

Downstream Consequences of nAChR Blockade

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+). This depolarization and increase in intracellular calcium triggers a cascade of downstream signaling events. By blocking these initial steps, mecamylamine stereoisomers effectively inhibit these pathways. Key signaling pathways affected include:

-

Calcium-Dependent Signaling: The influx of calcium through nAChRs activates various calcium-dependent enzymes and signaling molecules, including calmodulin, protein kinase C (PKC), and calcineurin. Blockade of nAChRs by mecamylamine prevents this initial calcium signal.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. nAChR activation can lead to the phosphorylation and activation of ERK. Mecamylamine, by preventing receptor activation, inhibits this downstream effect.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and growth. Similar to the MAPK/ERK pathway, nAChR-mediated activation of this pathway is blocked by mecamylamine.

The following diagram illustrates the general downstream signaling pathways of nAChRs that are inhibited by mecamylamine stereoisomers.

Caption: Downstream signaling pathways inhibited by mecamylamine.

Experimental Workflow for Pharmacological Comparison

A logical workflow for the comprehensive pharmacological comparison of mecamylamine stereoisomers is essential for drug development.

Caption: Workflow for comparing mecamylamine stereoisomers.

Conclusion

The stereoisomers of mecamylamine exhibit distinct pharmacological profiles that warrant further investigation for the development of novel therapeutics. While their potencies at various nAChR subtypes are similar, the slower dissociation rate of (S)-mecamylamine from key neuronal receptors and the greater sensitivity of muscle-type receptors to (R)-mecamylamine suggest that the (S)-enantiomer may offer a superior therapeutic window. The detailed experimental protocols and an understanding of the downstream signaling consequences outlined in this guide provide a solid foundation for researchers to explore the full potential of these compounds in treating a range of CNS disorders. Further research focusing on a comprehensive side-by-side comparison of the stereoisomers across a wider array of nAChR subtypes and in various preclinical models of disease is crucial for advancing these promising molecules towards clinical application.

References

- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]

The Rise and Fall of TC-5214: A Nicotinic Antagonist for CNS Disorders

An In-depth Technical Guide on the History and Development of TC-5214

Executive Summary

TC-5214 (dexmecamylamine or S-(+)-mecamylamine) emerged as a promising novel therapeutic for central nervous system (CNS) disorders, primarily Major Depressive Disorder (MDD). Developed by Targacept and later in collaboration with AstraZeneca, TC-5214's mechanism of action as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a principal target of the α4β2 subtype, offered a new approach to treating depression. Preclinical studies in rodent models of depression and anxiety demonstrated significant efficacy. However, despite a promising Phase II clinical trial, the extensive Phase III program, known as the Renaissance Program, ultimately failed to meet its primary efficacy endpoints, leading to the discontinuation of its development for MDD. This guide provides a comprehensive technical overview of the history, development, preclinical and clinical evaluation, and the underlying scientific rationale for TC-5214.

Introduction: The Cholinergic Hypothesis of Depression and the Role of Nicotinic Receptors

The development of TC-5214 was rooted in the cholinergic hypothesis of depression, which posits that a state of cholinergic dominance or hypercholinergic tone in the brain contributes to the pathophysiology of depression.[1] While much of the focus in antidepressant research has been on monoaminergic systems, clinical and preclinical evidence suggested that modulating the cholinergic system, specifically through neuronal nicotinic acetylcholine receptors (NNRs), could offer a novel therapeutic strategy.[1]

NNRs are ligand-gated ion channels widely expressed in the CNS and are involved in various cognitive and physiological processes. The α4β2 subtype is the most abundant and has a high affinity for nicotine.[2][3] Antagonism of these receptors was hypothesized to rebalance the cholinergic system and produce antidepressant effects.

TC-5214 is the S-(+)-enantiomer of mecamylamine, a non-selective nAChR antagonist.[4] The S-enantiomer was selected for development due to a superior preclinical safety profile compared to the racemic mixture or the R-(-)-enantiomer.[1]

Mechanism of Action

TC-5214 functions as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors. Its primary mechanism involves binding to a site within the open ion channel of the receptor, thereby blocking the influx of cations (Na+ and Ca2+) that would typically occur upon acetylcholine binding.[4] While it displays modest selectivity among nAChR subtypes, its antidepressant and anxiolytic effects are presumed to be primarily mediated through the antagonism of the α4β2 subtype.[1][5]

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Antagonism by TC-5214

The following diagram illustrates the proposed signaling cascade affected by TC-5214's antagonism of the α4β2 nAChR.

Preclinical Development

TC-5214 demonstrated a promising profile in several rodent models of depression and anxiety, providing the foundational evidence for its progression into clinical trials.

In Vitro Binding and Functional Assays

Animal Models of Depression and Anxiety

TC-5214 showed robust efficacy in established rodent models, suggesting potential antidepressant and anxiolytic properties.[1][5]

Table 1: Summary of Preclinical Efficacy of TC-5214

| Animal Model | Species | Effect | Minimum Effective Dose (MED) |

| Forced Swim Test | Rat | Antidepressant-like | 3 mg/kg i.p. |

| Behavioral Despair Test | Mouse | Antidepressant-like | 0.1-3.0 mg/kg i.p. |

| Social Interaction Test | Rat | Anxiolytic-like | 0.05 mg/kg s.c. |

| Light/Dark Chamber | Rat | Anxiolytic-like | 0.05 mg/kg s.c. |

Experimental Protocols

The forced swim test is a behavioral assay used to screen for antidepressant-like activity.[6][7][8][9]

-

Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rat from touching the bottom or escaping.[8]

-

Procedure:

-

Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[6]

This test assesses anxiety-like behavior by measuring the social interaction between two unfamiliar rats.[10][11]

-

Apparatus: A well-lit, open-field arena.

-

Procedure:

-

Rats are habituated to the testing room.

-

Two weight-matched, unfamiliar rats are placed in the arena together for a defined period (e.g., 10 minutes).

-

TC-5214 or vehicle is administered prior to the test session.

-

-

Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded. An increase in social interaction time is interpreted as an anxiolytic-like effect.[10]

Clinical Development

The clinical development of TC-5214 for MDD was a collaborative effort between Targacept and AstraZeneca, culminating in a large-scale Phase III program.

Phase IIb Study

A double-blind, placebo-controlled Phase IIb trial in patients with MDD demonstrated that TC-5214, as an adjunct to citalopram, was superior to placebo on primary and secondary outcome measures.[1] This positive outcome led to a global development and commercialization agreement with AstraZeneca.[1]

Phase III "Renaissance" Program

The Phase III program, named "Renaissance," consisted of several large, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of TC-5214 as an adjunct therapy for patients with MDD who had an inadequate response to first-line antidepressant treatment (SSRIs or SNRIs).[1][12]

Table 2: Overview of Key Phase III Studies

| Study Identifier | Design | Patient Population | Primary Endpoint | Outcome |

| RENAISSANCE 4 (NCT01153347) | Fixed-dose, adjunct to SSRI/SNRI | MDD with inadequate response | Change in MADRS total score | Did not meet primary endpoint |

| RENAISSANCE 5 (NCT01197508) | Fixed-dose, adjunct to SSRI/SNRI | MDD with inadequate response | Change in MADRS total score | Did not meet primary endpoint |

| RENAISSANCE 3 | Flexible-dose, adjunct to SSRI/SNRI | MDD with inadequate response | Change in MADRS total score | Did not meet primary endpoint |

| RENAISSANCE 7 | Long-term safety | MDD | Safety and tolerability | Generally well-tolerated |

MADRS: Montgomery-Åsberg Depression Rating Scale

Clinical Trial Protocol

The general design of the Phase III efficacy studies involved an initial open-label treatment phase followed by a randomized, double-blind phase.[1][12]

Key inclusion criteria for the Phase III trials included a clinical diagnosis of MDD and an inadequate response to at least one prior antidepressant.[13] Exclusion criteria included a lifetime history of bipolar disorder, psychotic disorders, and a recent history of suicide attempts.[13]

Clinical Trial Outcomes

Despite the promising preclinical and Phase II data, the Phase III RENAISSANCE program failed to demonstrate a statistically significant improvement in the primary endpoint of change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score for TC-5214 compared to placebo.[12][14] The most commonly reported adverse events were constipation, dizziness, and dry mouth.[12] As a result of these findings, AstraZeneca and Targacept announced that they would not be pursuing regulatory filing for TC-5214 for the treatment of MDD.[14]

Conclusion

The development of TC-5214 represents a significant and well-founded effort to translate a novel scientific hypothesis—the role of nicotinic receptor antagonism in treating depression—into a clinical therapy. The comprehensive preclinical and clinical development program provided a thorough evaluation of its potential. While ultimately unsuccessful in demonstrating efficacy for MDD, the story of TC-5214 underscores the challenges of drug development for CNS disorders and highlights the complexities of the cholinergic system in mood regulation. The data generated from the TC-5214 program remains a valuable resource for researchers and scientists in the field, offering insights that may inform the development of future therapeutics targeting the nicotinic acetylcholine receptor system.

References

- 1. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lasa.co.uk [lasa.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients with major Depressive Disorder [astrazenecaclinicaltrials.com]

- 14. fiercebiotech.com [fiercebiotech.com]

The Stereochemical Nuances of Nicotinic Acetylcholine Receptor Antagonism: A Technical Guide to Dexmecamylamine Hydrochloride versus Racemic Mecamylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of dexmecamylamine hydrochloride, the dextrorotatory S-(+)-enantiomer of mecamylamine, and its racemic counterpart. Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has a rich pharmacological history. The re-evaluation of its stereoisomers has unveiled distinct pharmacological profiles, with dexmecamylamine exhibiting a unique interaction with nAChR subtypes. This document delves into the stereoselective synthesis, comparative pharmacology, and analytical methodologies pertinent to these compounds. It aims to equip researchers and drug development professionals with a comprehensive understanding of the critical role stereochemistry plays in the therapeutic potential and mechanism of action of mecamylamine. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of complex biological and procedural relationships.

Introduction

Mecamylamine (3-methylaminoisocamphane hydrochloride) was initially developed as a ganglionic blocker for the treatment of hypertension.[1] Its ability to cross the blood-brain barrier and antagonize central nAChRs has led to investigations into its therapeutic potential for a range of central nervous system (CNS) disorders, including nicotine addiction, mood disorders, and cognitive impairment.[1] Mecamylamine is a chiral molecule, existing as two enantiomers: S-(+)-mecamylamine (dexmecamylamine) and R-(-)-mecamylamine. Historically, it was administered as a racemic mixture. However, with advancements in stereoselective synthesis and analytical techniques, the distinct pharmacological properties of the individual enantiomers have come into focus, revealing that stereochemistry is a critical determinant of their interaction with nAChRs and their overall therapeutic profile.[1][2]

This guide will explore the core differences between dexmecamylamine hydrochloride and racemic mecamylamine, with a focus on their stereochemistry and the resulting pharmacological implications.

Stereoselective Synthesis

The synthesis of enantiomerically pure dexmecamylamine is crucial for elucidating its specific pharmacological effects. While the synthesis of racemic mecamylamine has been established for decades, stereoselective routes are necessary to isolate the S-(+)-enantiomer.

General Strategy for Stereoselective Synthesis of Dexmecamylamine

A common strategy for the stereoselective synthesis of chiral amines involves the use of chiral auxiliaries or asymmetric catalysis. A plausible, detailed protocol for the synthesis of dexmecamylamine would involve the following key steps:

-

Starting Material: The synthesis would likely begin with a prochiral ketone precursor to the bornane scaffold of mecamylamine.

-

Asymmetric Amination: A key step is the introduction of the amine group stereoselectively. This can be achieved through several methods:

-

Reductive Amination with a Chiral Amine: Reacting the prochiral ketone with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a diastereomeric mixture of imines. These diastereomers can then be separated by chromatography or crystallization. Subsequent reduction of the desired imine diastereomer followed by removal of the chiral auxiliary would yield the enantiomerically pure amine.

-

Asymmetric Reductive Amination: Employing a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to directly convert the prochiral ketone and an ammonia source to the desired S-(+)-amine enantiomer with high enantiomeric excess.

-

-

N-methylation: The resulting primary amine is then methylated, typically using a reagent like formaldehyde and a reducing agent (e.g., sodium borohydride) in an Eschweiler-Clarke reaction, to yield dexmecamylamine.

-

Salt Formation: Finally, the free base of dexmecamylamine is treated with hydrochloric acid to form the stable and water-soluble dexmecamylamine hydrochloride salt.

Comparative Pharmacology

The primary mechanism of action for both dexmecamylamine and racemic mecamylamine is the non-competitive antagonism of nAChRs.[2] This means they block the receptor's ion channel rather than competing with acetylcholine for the binding site.[3] This blockade is also voltage-dependent, suggesting an interaction within the ion channel pore.[4] However, significant pharmacological differences exist between the enantiomers.

Differential Interactions with nAChR Subtypes

nAChRs are a diverse family of ligand-gated ion channels composed of various subunit combinations (e.g., α4β2, α7, α3β4). The stereoisomers of mecamylamine exhibit differential activity at these subtypes.

-

α4β2 Receptors: The α4β2 nAChR subtype is highly prevalent in the CNS and is a key target for nicotine's effects. Studies have shown that S-(+)-mecamylamine (dexmecamylamine) dissociates more slowly from α4β2 receptors compared to the R-(-)-enantiomer.[5] This slower off-rate suggests a more prolonged blockade by dexmecamylamine at this receptor subtype.

-

α3β4 Receptors: Similar to the α4β2 subtype, S-(+)-mecamylamine also exhibits a slower dissociation from α3β4 receptors, which are prominent in the autonomic ganglia.[5]

-

Muscle-type nAChRs: In contrast, muscle-type nAChRs appear to be more sensitive to the R-(-)-enantiomer.[5] This suggests that dexmecamylamine may have a more favorable side-effect profile by having less impact on neuromuscular transmission.

Functional Consequences of Stereoselectivity

The differential receptor interactions of the mecamylamine enantiomers translate to distinct functional outcomes. For instance, dexmecamylamine (TC-5214) was investigated as an adjunct therapy for major depressive disorder.[6][7] Preclinical studies in animal models of depression and anxiety showed that dexmecamylamine was more potent and efficacious than the R-(-)-enantiomer.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data comparing racemic mecamylamine and its enantiomers.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |

| Racemic Mecamylamine | Rat Brain Membranes | [3H]-mecamylamine Binding | Ki = 1.53 ± 0.33 | µM | [1] |

| S-(+)-Mecamylamine | Rat Brain Membranes | [3H]-mecamylamine Binding | Ki = 2.92 ± 1.48 | µM | [1] |

| R-(-)-Mecamylamine | Rat Brain Membranes | [3H]-mecamylamine Binding | Ki = 2.61 ± 0.81 | µM | [1] |

| Racemic Mecamylamine | α3β4 nAChR | Electrophysiology (IC50) | ~0.34 | µM | [4] |

| S-(+)-Mecamylamine | α4β2 nAChR | Electrophysiology | Slower off-rate than R-(-) | - | [5] |

| R-(-)-Mecamylamine | α4β2 nAChR | Electrophysiology | Faster off-rate than S-(+) | - | [5] |

| S-(+)-Mecamylamine | α3β4 nAChR | Electrophysiology | Slower off-rate than R-(-) | - | [5] |

| R-(-)-Mecamylamine | α3β4 nAChR | Electrophysiology | Faster off-rate than S-(+) | - | [5] |

| R-(-)-Mecamylamine | Muscle-type nAChR | Electrophysiology | More sensitive than S-(+) | - | [5] |